molecular formula C8H16N2O3 B3385247 4-[tert-butyl(nitroso)amino]butanoicacid CAS No. 62018-93-3

4-[tert-butyl(nitroso)amino]butanoicacid

Cat. No.: B3385247
CAS No.: 62018-93-3
M. Wt: 188.22 g/mol
InChI Key: LOBDXBITMYQKEM-UHFFFAOYSA-N
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Description

4-[tert-butyl(nitroso)amino]butanoic acid is an organic compound with the molecular formula C8H16N2O3. It is characterized by the presence of a tert-butyl group, a nitroso group, and a butanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(nitroso)amino]butanoic acid typically involves the nitrosation of a secondary amine. One efficient method for synthesizing N-nitrosamines, including 4-[tert-butyl(nitroso)amino]butanoic acid, is using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous as it is metal and acid-free, and it provides excellent yields .

Industrial Production Methods

While specific industrial production methods for 4-[tert-butyl(nitroso)amino]butanoic acid are not widely documented, the general approach involves large-scale nitrosation reactions using tert-butyl nitrite. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[tert-butyl(nitroso)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[tert-butyl(nitroso)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[tert-butyl(nitroso)amino]butanoic acid involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[tert-butyl(nitroso)amino]butanoic acid is unique due to its specific structural features, including the combination of a tert-butyl group, a nitroso group, and a butanoic acid moiety.

Properties

IUPAC Name

4-[tert-butyl(nitroso)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)10(9-13)6-4-5-7(11)12/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBDXBITMYQKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211075
Record name Butanoic acid, 4-((1,1-dimethylethyl)nitrosoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62018-93-3
Record name Butanoic acid, 4-((1,1-dimethylethyl)nitrosoamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-((1,1-dimethylethyl)nitrosoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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